molecular formula C17H20ClF2NO B13773440 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride CAS No. 96122-66-6

2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride

Cat. No.: B13773440
CAS No.: 96122-66-6
M. Wt: 327.8 g/mol
InChI Key: IPOWAGCCFXHFAD-UHFFFAOYSA-N
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Description

2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methoxy group substituted with two 4-fluorophenyl groups, and an ethanamine backbone with dimethyl substitutions. The hydrochloride form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride typically involves multiple steps, starting with the preparation of the bis(4-fluorophenyl)methanol intermediate. This intermediate is then reacted with N,N-dimethylethanamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl)methanol: A precursor in the synthesis of the target compound.

    N,N-Dimethylethanamine: Another precursor used in the synthesis.

    4-Fluorophenylmethanol: A related compound with similar structural features.

Uniqueness

2-(Bis(4-fluorophenyl)methoxy)-N,N-dimethylethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

96122-66-6

Molecular Formula

C17H20ClF2NO

Molecular Weight

327.8 g/mol

IUPAC Name

2-[bis(4-fluorophenyl)methoxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C17H19F2NO.ClH/c1-20(2)11-12-21-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H

InChI Key

IPOWAGCCFXHFAD-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.[Cl-]

Origin of Product

United States

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